molecular formula C9H7ClO3 B11981887 Benzaldehyde, 4-(acetyloxy)-2-chloro- CAS No. 114416-77-2

Benzaldehyde, 4-(acetyloxy)-2-chloro-

Cat. No.: B11981887
CAS No.: 114416-77-2
M. Wt: 198.60 g/mol
InChI Key: NMHJUSHFEASIKJ-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(acetyloxy)-2-chloro- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with an acetyloxy group at the 4-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(acetyloxy)-2-chloro- typically involves the acylation of 4-hydroxy-2-chlorobenzaldehyde. One common method is the reaction of 4-hydroxy-2-chlorobenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of Benzaldehyde, 4-(acetyloxy)-2-chloro-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(acetyloxy)-2-chloro- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: The major product is 4-(acetyloxy)-2-chlorobenzoic acid.

    Reduction: The major product is 4-(acetyloxy)-2-chlorobenzyl alcohol.

    Substitution: The products depend on the nucleophile used, such as 4-(acetyloxy)-2-aminobenzaldehyde when using an amine.

Scientific Research Applications

Benzaldehyde, 4-(acetyloxy)-2-chloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(acetyloxy)-2-chloro- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The acetyloxy group can enhance its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde without the acetyloxy and chlorine substituents.

    4-Hydroxybenzaldehyde: Lacks the chlorine substituent but has a hydroxyl group at the 4-position.

    2-Chlorobenzaldehyde: Lacks the acetyloxy group but has a chlorine atom at the 2-position.

Uniqueness

Benzaldehyde, 4-(acetyloxy)-2-chloro- is unique due to the presence of both the acetyloxy and chlorine substituents, which confer distinct chemical properties and reactivity. These substituents can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

114416-77-2

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

(3-chloro-4-formylphenyl) acetate

InChI

InChI=1S/C9H7ClO3/c1-6(12)13-8-3-2-7(5-11)9(10)4-8/h2-5H,1H3

InChI Key

NMHJUSHFEASIKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C=O)Cl

Origin of Product

United States

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